molecular formula C25H22N2O3S2 B2882849 3-[methyl(3-methylphenyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide CAS No. 1114853-50-7

3-[methyl(3-methylphenyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide

Cat. No.: B2882849
CAS No.: 1114853-50-7
M. Wt: 462.58
InChI Key: CKHNBAMIHVZYAP-UHFFFAOYSA-N
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Description

3-[methyl(3-methylphenyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring substituted with a carboxamide group, a sulfonamide group, and multiple phenyl groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[methyl(3-methylphenyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring, followed by the introduction of the carboxamide group through amide bond formation. The sulfonamide group is then introduced via sulfonation reactions, and the phenyl groups are added through electrophilic aromatic substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[methyl(3-methylphenyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are utilized under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

3-[methyl(3-methylphenyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[methyl(3-methylphenyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[methyl(3-methylphenyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide
  • N-[5-[methyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
  • 3-[methyl(3-methylphenyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxylate

Uniqueness

Compared to similar compounds, this compound stands out due to its specific substitution pattern and the presence of both sulfonamide and carboxamide groups

Properties

IUPAC Name

3-[methyl-(3-methylphenyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3S2/c1-18-10-9-15-21(16-18)27(2)32(29,30)24-22(19-11-5-3-6-12-19)17-31-23(24)25(28)26-20-13-7-4-8-14-20/h3-17H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHNBAMIHVZYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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